4-(Dimethylamino)-4-(p-tolyl)cyclohexanone
Overview
Description
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone is an organic compound characterized by a cyclohexanone core substituted with a dimethylamino group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone typically involves the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexanone reacts with p-tolyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Dimethylamino Group Addition: The final step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with dimethylamine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Dimethylamine, other nucleophiles, basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The p-tolyl group may contribute to hydrophobic interactions, enhancing the compound’s stability and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-4-phenylcyclohexanone: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(Dimethylamino)-4-(m-tolyl)cyclohexanone: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
4-(Dimethylamino)-4-(o-tolyl)cyclohexanone: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and interactions compared to its meta- and ortho-tolyl analogs. This positional difference can result in variations in pharmacological activity, binding affinity, and overall chemical behavior.
Properties
IUPAC Name |
4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-4-6-13(7-5-12)15(16(2)3)10-8-14(17)9-11-15/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEODKLEIJWHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503812 | |
Record name | 4-(Dimethylamino)-4-(4-methylphenyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65619-06-9 | |
Record name | 4-(Dimethylamino)-4-(4-methylphenyl)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65619-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dimethylamino)-4-(4-methylphenyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-DIMETHYLAMINO-4-(P-TOLYL)CYCLOHEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84WTJ4H57H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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